molecular formula C16H22N4O B2931280 2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1421491-14-6

2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2931280
CAS No.: 1421491-14-6
M. Wt: 286.379
InChI Key: AWZGUDPSGRZYKZ-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isopropyl group at position 2 and a piperidin-4-yl moiety modified with a pyridin-2-ylmethyl group at position 3. The 1,3,4-oxadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, antifungal, and enzyme inhibitory activities.

Properties

IUPAC Name

2-propan-2-yl-5-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-12(2)15-18-19-16(21-15)13-6-9-20(10-7-13)11-14-5-3-4-8-17-14/h3-5,8,12-13H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZGUDPSGRZYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic or basic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the pyridine moiety can be attached using cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: Its unique chemical properties make it valuable in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 1,3,4-oxadiazole derivatives with structural and functional similarities:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 2-Isopropyl, 5-(1-(pyridin-2-ylmethyl)piperidin-4-yl) Pyridine-piperidine hybrid side chain; lipophilic isopropyl group Hypothesized antimicrobial/enzyme inhibition (based on structural analogs) N/A
5g 2-((4-Bromobenzyl)thio), 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl) Thioether linkage; trifluoromethylpyrazole group Fungicidal activity (>50% inhibition at 50 μg/mL against Sclerotinia sclerotiorum and Rhizoctonia solani); SDH protein binding
7a-i (e.g., 2-ethylthio derivative) 2-Alkylthio, 5-(1-(4-toluenesulfonyl)piperidin-4-yl) Sulfonamide-piperidine moiety; variable alkylthio chains Antibacterial activity (Gram-positive and Gram-negative strains); lipoxygenase/α-glucosidase inhibition
5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol 2-Mercapto, 5-(1-(4-toluenesulfonyl)piperidin-4-yl) Sulfonamide group; free thiol for S-substitution Precursor for antibacterial derivatives; moderate enzyme inhibition
3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole 3-Piperidin-4-yl, 5-pyridin-3-yl Pyridine ring at position 5; simpler piperidine substitution Not explicitly reported, but pyridine likely enhances target binding
Key Observations:

Substituent Influence on Activity: Thioether vs. Pyridine-Piperidine Hybrids: Thioether-linked compounds (e.g., 5g) exhibit strong fungicidal activity due to interactions with the SDH protein’s hydrophobic pockets . In contrast, sulfonamide-piperidine derivatives (e.g., 7a-i) show broader antibacterial effects, likely via enzyme inhibition . The target compound’s pyridin-2-ylmethyl group may enhance binding to nicotinic acetylcholine receptors or microbial enzymes, though this requires validation.

Synthetic Pathways :

  • The target compound can be synthesized via multi-step routes similar to those for sulfonamide-piperidine derivatives (e.g., hydrazide formation, cyclization with CS₂, and alkylation) . The pyridin-2-ylmethyl group may be introduced via nucleophilic substitution or reductive amination.
Mechanistic Insights:
  • Fungicidal Activity : Compound 5g’s interaction with SDH involves hydrogen bonding via its carbonyl group and hydrophobic interactions with the trifluoromethylpyrazole moiety . The target compound’s pyridine ring may similarly engage in π-π stacking with enzyme active sites.
  • Antibacterial Activity : Sulfonamide-piperidine derivatives (7a-i) disrupt bacterial cell walls or inhibit enzymes like DNA gyrase . The target compound’s isopropyl group may enhance penetration into Gram-negative bacterial membranes.

Biological Activity

2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

C15H20N4O Molecular Formula \text{C}_{15}\text{H}_{20}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds related to 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.

Key Findings:

  • Cytotoxicity: In vitro assays demonstrated that this compound exhibited IC50 values comparable to standard chemotherapeutic agents.
  • Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression levels .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.275Apoptosis via caspase activation
Standard Drug (Erlotinib)MCF-70.417EGFR inhibition

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi.

Research Insights:

  • Antibacterial Activity: Studies have shown that certain oxadiazole derivatives significantly inhibit the growth of Mycobacterium bovis and other bacterial strains.
  • Mechanism: The proposed mechanism involves disruption of cell wall synthesis and inhibition of critical metabolic pathways in bacteria .
PathogenActivity ObservedReference
Mycobacterium bovisStrong inhibition in both active and dormant statesDhumal et al. (2016)
Staphylococcus aureusModerate inhibition observedDesai et al. (2018)

Study 1: Anticancer Efficacy

A study conducted by Arafa et al. evaluated the cytotoxic effects of various oxadiazole derivatives. Among them, this compound showed remarkable efficacy with an IC50 value significantly lower than many known anticancer drugs.

Study 2: Antimicrobial Effectiveness

Another research effort focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results indicated a promising reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Q & A

Q. What are the established synthetic routes for 2-isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole?

Answer: The compound can be synthesized via a multi-step protocol involving:

  • Step 1: Preparation of the piperidin-4-yl intermediate (e.g., ethyl piperidin-4-carboxylate) through sulfonylation or tosylation reactions (e.g., using p-toluenesulfonyl chloride) .
  • Step 2: Formation of the 1,3,4-oxadiazole core via cyclization of carbohydrazides with carbon disulfide (CS₂) under basic conditions (e.g., KOH) .
  • Step 3: Functionalization of the oxadiazole ring with isopropyl and pyridin-2-ylmethyl groups using alkylation or coupling reactions. For enantioselective variants, iridium-catalyzed amination (e.g., with crotyl acetate) has been employed to achieve high enantiomeric excess (ee >95%) .
    Key Techniques: Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) for purification; NMR (¹H/¹³C), HRMS, and FTIR for structural validation .

Q. How is the structural identity of this compound confirmed experimentally?

Answer: Structural validation involves:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, characteristic shifts for pyridine protons (δ ~8.5 ppm) and piperidine methylene groups (δ ~2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C₁₆H₂₁N₅O).
  • Single-Crystal X-ray Diffraction (SCXRD): Using SHELX software for crystallographic refinement to resolve absolute configuration .
  • Chiral Analysis: Supercritical Fluid Chromatography (SFC) to determine enantiopurity (e.g., 97% ee) .

Q. What biological activities have been reported for similar 1,3,4-oxadiazole derivatives?

Answer: Analogous compounds exhibit:

  • Antimicrobial Activity: Gram-negative bacteria (e.g., E. coli) are often more susceptible due to lipophilic substituents enhancing membrane penetration .
  • Enzyme Inhibition: Inhibition of α-glucosidase and lipoxygenase via competitive binding at active sites .
  • Neuropharmacological Potential: Structural analogs (e.g., 5-HT₄ receptor ligands) suggest applications in neurodegenerative disease research .
    Assay Methods: Broth microdilution for MIC determination; spectrophotometric enzyme inhibition assays .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for scalability?

Answer:

  • Catalyst Selection: Iridium complexes (e.g., [Ir(cod)Cl]₂ with chiral phosphine ligands) enable asymmetric amination, achieving >95% ee .
  • Solvent Optimization: Polar aprotic solvents (e.g., DME) improve reaction rates and stereochemical control.
  • Workflow Integration: Automated flash chromatography and inline SFC monitoring enhance purity and throughput.
    Challenges: Catalyst cost and ligand sensitivity require DOE (Design of Experiments) approaches for industrial translation .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking: Using software like AutoDock to predict binding affinities to targets (e.g., bacterial enzymes or neuronal receptors) .
  • QSAR Modeling: Correlating substituent hydrophobicity (logP) with antimicrobial activity to guide synthetic prioritization .
  • DFT Calculations: Assessing electronic effects of substituents (e.g., pyridine’s electron-withdrawing nature) on oxadiazole reactivity .

Q. How can contradictory biological data across studies be resolved?

Answer:

  • Standardized Assays: Re-evaluate activity under uniform conditions (e.g., pH, bacterial strain ATCC codes) .
  • Metabolic Stability Testing: Use liver microsomes to assess if observed discrepancies arise from compound degradation.
  • Synergistic Studies: Combine with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms in resistant strains .

Q. What are the potential applications in neurodegenerative disease research?

Answer:

  • Target Engagement: Structural analogs act as 5-HT₄ receptor agonists, enhancing acetylcholine release, a mechanism relevant to Alzheimer’s disease .
  • In Vivo Models: Evaluate cognitive improvement in transgenic mice (e.g., APP/PS1) using Morris water maze assays.
  • Safety Profiling: Assess blood-brain barrier permeability and off-target effects via hERG channel inhibition assays .

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